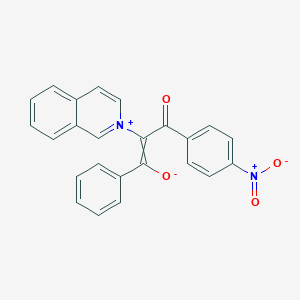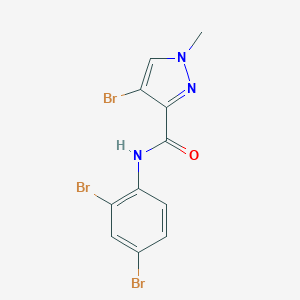
2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinolinium salts and has been found to exhibit a range of interesting properties that make it useful for various applications. In
作用機序
The mechanism of action of 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, the compound can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been found to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity and can help to reduce inflammation in the body. It has also been found to have antioxidant activity, which can help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, it has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to work with due to its high toxicity, which can make it challenging to handle safely.
将来の方向性
There are many future directions for research on 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring its potential applications in other areas of medicine, such as in the treatment of inflammatory diseases. Additionally, there is ongoing research into the mechanism of action of this compound, which could help to shed light on its potential therapeutic uses. Overall, this compound is a promising compound with many potential applications in scientific research.
合成法
The synthesis of 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate involves the reaction of 2-isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-ol with an appropriate base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then isolated and purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity, particularly against breast and lung cancer cells. It works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
特性
分子式 |
C24H16N2O4 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
(E)-2-isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C24H16N2O4/c27-23(18-7-2-1-3-8-18)22(24(28)19-10-12-21(13-11-19)26(29)30)25-15-14-17-6-4-5-9-20(17)16-25/h1-16H |
InChIキー |
MNJILGFBGCNOGF-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])\[N+]3=CC4=CC=CC=C4C=C3)/[O-] |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC4=CC=CC=C4C=C3)[O-] |
正規SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC4=CC=CC=C4C=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)


![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


